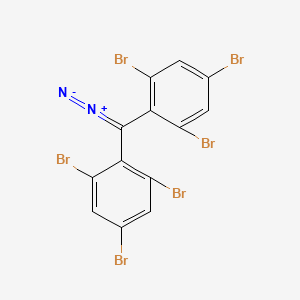
Bis(2,4,6-tribromophenyl)diazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-tribromophenyl)diazomethane is a chemical compound known for its stability and unique reactivity. It is characterized by the presence of diazo groups and brominated phenyl rings, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2,4,6-tribromophenyl)diazomethane can be synthesized through the Sonogashira coupling reactionThe reaction conditions typically include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. The scalability of this method allows for the production of significant quantities of the compound for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4,6-tribromophenyl)diazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(ketones) when exposed to molecular oxygen.
Substitution: Aryldiazomethyl substituents can be introduced at specific positions of butadiyne and thiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and molecular oxygen. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include bis(ketones) and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2,4,6-tribromophenyl)diazomethane has several scientific research applications:
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme mechanisms.
Medicine: While direct medical applications are limited, its derivatives and reaction products may have potential in drug development.
Mecanismo De Acción
The mechanism of action of Bis(2,4,6-tribromophenyl)diazomethane involves the formation of reactive intermediates such as bis(carbenes). These intermediates can undergo various reactions, including oxidation and substitution, leading to the formation of stable products like bis(ketones). The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4,6-tribromophenoxy)ethane: This compound is similar in structure and reactivity, often used as a brominated flame retardant.
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane: Another diazomethane derivative with similar reactivity and applications.
Uniqueness
Bis(2,4,6-tribromophenyl)diazomethane is unique due to its stability under various reaction conditions and its ability to form reactive intermediates like bis(carbenes). This makes it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Propiedades
Número CAS |
163686-46-2 |
|---|---|
Fórmula molecular |
C13H4Br6N2 |
Peso molecular |
667.6 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-[diazo-(2,4,6-tribromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Br6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
Clave InChI |
PUVJTCFSDMDWJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



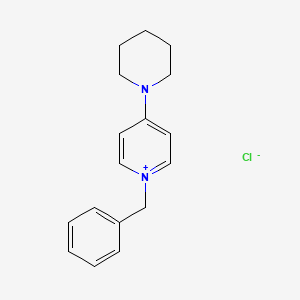
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

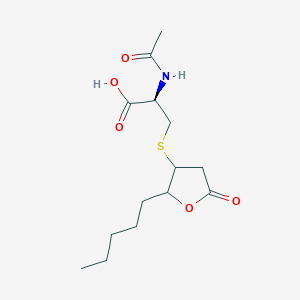
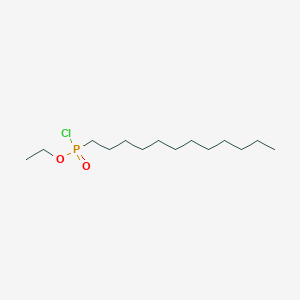
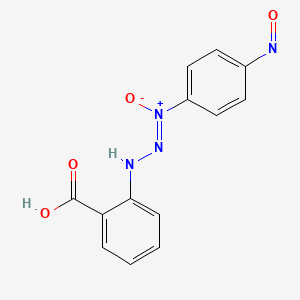
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
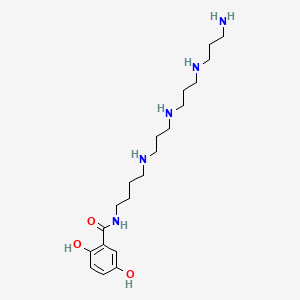
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
